Cycloheptylmethyl methanesulfonate

説明

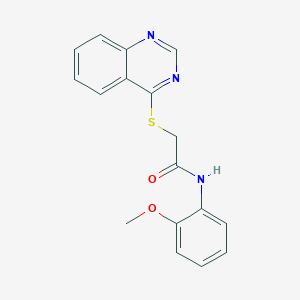

Cycloheptylmethyl methanesulfonate is a chemical compound . It is related to methanesulfonic acid (MSA), which is an organosulfuric, colorless liquid with the molecular formula CH3SO3H and structure H3C−S(=O)2−OH . MSA is the simplest of the alkylsulfonic acids .

Chemical Reactions Analysis

While specific chemical reactions involving Cycloheptylmethyl methanesulfonate are not detailed in the search results, methanesulfonic acid (MSA) has been reviewed for its potential use in hydrometallurgy . MSA is a very strong acid, stable against chemical oxidation and reduction, and has no tendency to hydrolyze in water .科学的研究の応用

Comprehensive Analysis of Cycloheptylmethyl Methanesulfonate Applications

Cycloheptylmethyl methanesulfonate is a compound that can be utilized in various scientific research applications. Below is a detailed analysis of six unique applications, each with its own dedicated section.

Plant Abiotic Stress Tolerance Research: Cycloheptylmethyl methanesulfonate is used in EMS mutagenesis , a method to induce mutations and generate genetic diversity. This technique is particularly valuable in plant abiotic stress tolerance research. By causing chemical modifications of nucleotides, EMS mutagenesis helps in identifying genes responsible for altered stress responses and improving crop resilience .

Mutation Breeding in Agriculture: In agriculture, cycloheptylmethyl methanesulfonate aids in mutation breeding, which is a rapid method for crop improvement. It provides variation for selective breeding programs and functional gene studies, especially in crops like wheat. The compound is used to treat mature embryos in vitro, creating a wide variety of plant materials for mutagenesis .

Genomic Instability and Polymorphism Analysis: The compound is instrumental in evaluating genomic instability and polymorphism. For instance, in wheat, EMS-induced mutagenesis has been used to detect optimum doses for mutagenesis and to estimate polymorphism and genomic instability, which are crucial for breeding strategies and selection of desired mutants .

Epigenetic Research: Cycloheptylmethyl methanesulfonate plays a role in epigenetic research. Epigenetic changes, influenced by compounds like EMS, can significantly impact plant growth, development, and stress response. This area of study is increasingly important for improving crop yield and quality traits through epigenetic modifications .

Developmental Biology Studies: In developmental biology, cycloheptylmethyl methanesulfonate is used to study the effects of induced mutations on plant development. By altering the genetic makeup, researchers can observe changes in developmental processes and understand the molecular basis of important agronomic traits .

Fundamental Research and Genetic Engineering: This compound is also used in fundamental research combined with genetic engineering. It helps in creating mutations that can be further studied to understand gene functions. This dual approach is essential for advancing knowledge in plant biology and for the development of new agricultural technologies .

将来の方向性

特性

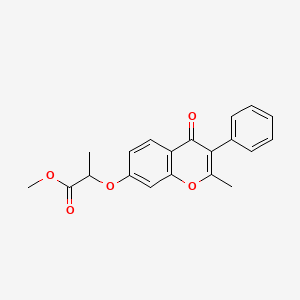

IUPAC Name |

cycloheptylmethyl methanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O3S/c1-13(10,11)12-8-9-6-4-2-3-5-7-9/h9H,2-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBBZAZOOOJEDAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCC1CCCCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cycloheptylmethyl methanesulfonate | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-methoxyethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2875751.png)

![N-(2-methoxyphenyl)-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2875752.png)

![N-cyclopentyl-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2875754.png)

![N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)-4-isopropoxybenzamide](/img/structure/B2875759.png)

![N-(3-fluorophenyl)-3-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2875768.png)

![5-{[(4-isobutylphenyl)sulfonyl]amino}-N-methyl-2-piperazin-1-ylnicotinamide](/img/structure/B2875769.png)